molecular formula C7H15N B1610305 N-Isobutyl-2-propen-1-amine CAS No. 2424-04-6

N-Isobutyl-2-propen-1-amine

Cat. No.: B1610305
CAS No.: 2424-04-6
M. Wt: 113.2 g/mol
InChI Key: DNUGOKVTBKQMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-2-propen-1-amine is an organic compound with the molecular formula C7H15N. It is also known by other names such as N-Isobutyl-allylamine and Allyl-isobutyl-amine . This compound is characterized by its amine functional group attached to an isobutyl and an allyl group. It is a colorless liquid with a boiling point of approximately 130.4°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isobutyl-2-propen-1-amine can be synthesized through the alkylation of primary amines. One common method involves the reaction of isobutylamine with allyl chloride under basic conditions . The reaction typically proceeds as follows: [ \text{Isobutylamine} + \text{Allyl Chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-propen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Saturated amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-Isobutyl-2-propen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Isobutyl-2-propen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethylisobutylamine: (CAS: 13205-60-2)

    Propylisobutylamine: (CAS: 39190-66-4)

    Diisobutylamine: (CAS: 110-96-3)

    N-isobutyl-N-isopropylamine hydrochloride: (CAS: 98630-32-1)

Uniqueness

N-Isobutyl-2-propen-1-amine is unique due to its combination of an isobutyl and an allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar amines .

Properties

IUPAC Name

2-methyl-N-prop-2-enylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-5-8-6-7(2)3/h4,7-8H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUGOKVTBKQMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453696
Record name N-ISOBUTYL-2-PROPEN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2424-04-6
Record name N-ISOBUTYL-2-PROPEN-1-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl-2-propen-1-amine
Reactant of Route 2
Reactant of Route 2
N-Isobutyl-2-propen-1-amine
Reactant of Route 3
N-Isobutyl-2-propen-1-amine
Reactant of Route 4
Reactant of Route 4
N-Isobutyl-2-propen-1-amine
Reactant of Route 5
Reactant of Route 5
N-Isobutyl-2-propen-1-amine
Reactant of Route 6
Reactant of Route 6
N-Isobutyl-2-propen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.